![molecular formula C15H18N4S B2376067 (E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N,N-dimethylethenamine CAS No. 860787-89-9](/img/structure/B2376067.png)
(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N,N-dimethylethenamine
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Overview
Description
(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N,N-dimethylethenamine, otherwise known as MBS-DMT, is a novel synthetic compound with a wide range of potential applications in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds, and its unique chemical structure makes it an ideal tool for studying the mechanism of action of various drugs.
Scientific Research Applications
Chemical Synthesis and Modification
- The compound has been used in the synthesis of various heterocyclic compounds, like pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which have moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
- It's involved in the chemical modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, leading to the creation of various derivatives with potential chemical applications (Collins et al., 2000).
Corrosion Inhibition
- Triazine derivatives, including compounds similar to the query chemical, have been studied as corrosion inhibitors for mild steel in hydrochloric acid. These compounds show significant inhibition efficiency, making them valuable in industrial applications (Singh et al., 2018).
Biological and Pharmaceutical Applications
- Methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate, a compound structurally related to the query, has shown various biological activities, including antimicrobial and antifungal effects, and potential as a pharmaceutical agent (Ucherek et al., 2008).
Photophysical and Photochemical Properties
- Triazine derivatives have been studied for their photophysical and photochemical properties, indicating potential applications in multiphoton materials (Zeng et al., 2012).
Larvicidal and Antimicrobial Activities
- Novel triazinone derivatives, structurally similar to the query compound, have been evaluated for growth inhibition against bacterial and fungal pathogens and for mosquito larvicidal activity (Kumara et al., 2015).
Catalysis and Material Science
- Triazine derivatives have applications in the field of material science, particularly in the synthesis of dendrimeric melamine cored complexes and their magnetic behaviors, indicating potential use in nanotechnology and catalysis (Uysal & Koç, 2010).
Safety and Hazards
properties
IUPAC Name |
(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N,N-dimethylethenamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-12-14(9-10-19(2)3)16-15(18-17-12)20-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNBNPWPXMAYTR-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N,N-dimethylethenamine |
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